molecular formula C20H31ClN2O2 B15341248 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride CAS No. 17095-91-9

2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

Cat. No.: B15341248
CAS No.: 17095-91-9
M. Wt: 366.9 g/mol
InChI Key: UYILEDHADKPQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is a chemical compound with the molecular formula C20H31ClN2O2 and a molecular weight of 366.9253. This compound is a derivative of piperidine and cyclohexane, and it is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride typically involves the reaction of piperidine with cyclohexyl 2,6-dimethylcarbanilate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it serves as a building block in organic synthesis and is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

  • Piperidine

  • Cyclohexylamine

  • 2,6-Dimethylcarbanilate derivatives

  • Other piperidine derivatives

Properties

CAS No.

17095-91-9

Molecular Formula

C20H31ClN2O2

Molecular Weight

366.9 g/mol

IUPAC Name

(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride

InChI

InChI=1S/C20H30N2O2.ClH/c1-15-9-8-10-16(2)19(15)21-20(23)24-18-12-5-4-11-17(18)22-13-6-3-7-14-22;/h8-10,17-18H,3-7,11-14H2,1-2H3,(H,21,23);1H

InChI Key

UYILEDHADKPQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.